Home > Products > Screening Compounds P31555 > Ethyl 2-[[2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate
Ethyl 2-[[2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate - 852441-21-5

Ethyl 2-[[2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate

Catalog Number: EVT-2829927
CAS Number: 852441-21-5
Molecular Formula: C17H16ClN5O4
Molecular Weight: 389.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Antitumor activity: They can act as inhibitors of enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial for DNA synthesis and cell division. [, , , ]
  • Anti-inflammatory activity: Certain derivatives have shown promise in reducing inflammation. []
  • Antimicrobial activity: Some compounds exhibit activity against bacteria and fungi. [, , , , ]
  • Antioxidant activity: They can scavenge free radicals, potentially protecting cells from oxidative damage. []
  • Angiogenesis inhibition: Compounds like 1-(5-{[2-(4-chlorophenyl)-5-methyl[1,3]thiazolo[5,4-d]pyrimidin-7-yl]amino}pyridin-2-yl)-3-(3,4-dimethylphenyl)urea (3l) have shown potential in inhibiting the formation of new blood vessels, a key process in tumor growth. []
  • cGMP phosphodiesterase (PDE) inhibition: Certain derivatives are potent and selective inhibitors of PDE9, a target for Alzheimer's disease treatment. []
Future Directions
  • Development of more potent and selective inhibitors: Continued efforts are needed to design and synthesize derivatives with improved potency and selectivity against specific biological targets, leading to more effective and safer therapeutics. [, , , , , , , , , , ]

N-[4-[(2-Amino-6-ethyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]benzoyl]-L-glutamic acid (4)

    Compound Description: This compound, also known as a classical analogue, was designed and synthesized as a potential dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) and as an antitumor agent [ [] ]. The compound demonstrated potent dual inhibitory activity against human TS (IC50 = 90 nM) and human DHFR (IC50 = 420 nM) [ [] ]. Additionally, compound 4 was found to be a poor substrate for human folylpolyglutamate synthetase (FPGS) [ [] ].

1,3-Dimethyl-6(2-propoxy-5-methanesulfonamidophenyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (38)

    Compound Description: This compound, part of a series of 6-phenylpyrazolo[3,4-d]pyrimidones, exhibits specific inhibitory activity against cGMP-specific (type V) phosphodiesterase [ [] ]. It demonstrates remarkable in vivo oral antihypertensive activity at a dose of 5 mg/kg [ [] ].

1-Ethyl-3-methyl-6-(2-propoxy-5-(4-methylthiazol-2-yl)phenyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (59)

    Compound Description: Another member of the 6-phenylpyrazolo[3,4-d]pyrimidones series, this compound also exhibits potent inhibitory activity against cGMP-specific (type V) phosphodiesterase and demonstrates outstanding in vivo oral antihypertensive activity at 5 mg/kg [ [] ].

1-(2-Chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one (BAY 73-6691)

    Compound Description: This compound, identified as BAY 73-6691, is the first potent and selective inhibitor of phosphodiesterase 9 (PDE9) under preclinical development for Alzheimer's disease [ [] ]. It exhibits selective inhibition of human (IC50 = 55 nM) and murine (IC50 = 100 nM) PDE9 activity in vitro, with only moderate activity against other cyclic nucleotide-specific phosphodiesterases [ [] ].

N-{1-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-4-(4-fluorobutoxy)-N-[(1-methylpiperidin-4-yl)methyl}]butanamide (BD103)

    Compound Description: This compound, identified as BD103, acts as a biased negative allosteric modulator of the CXC-motif chemokine receptor CXCR3 [ [] ]. It exhibits probe-dependent inhibition of CXCR3 signaling [ [] ].

5-[(N-{1-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetamido)methyl]-2-fluorophenyl}boronic acid (BD064)

    Compound Description: Similar to BD103, this compound, identified as BD064, is also a biased negative allosteric modulator of CXCR3 [ [] ]. It demonstrates probe-dependent inhibition of CXCR3 signaling [ [] ].

Overview

Ethyl 2-[[2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate is a complex organic compound with the molecular formula C18H16ClN3O3C_{18}H_{16}ClN_3O_3. This compound belongs to a class of heterocyclic compounds, which are characterized by the presence of rings that contain at least one atom other than carbon. Specifically, this compound features a pyrazolo[3,4-d]pyrimidine moiety, which is notable for its biological activity and potential therapeutic applications.

The synthesis and characterization of this compound have been explored in various studies, highlighting its significance in medicinal chemistry. The structural complexity and the presence of functional groups suggest potential interactions within biological systems, making it a candidate for further research in pharmacology.

Source and Classification

The compound is classified as a heterocyclic aromatic compound due to its nitrogen-containing ring structure. It is synthesized through specific chemical reactions involving various reagents. The primary source of information regarding its synthesis and properties comes from academic literature and patents that detail its chemical behavior and potential applications in drug development.

Synthesis Analysis

Methods

The synthesis of Ethyl 2-[[2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate typically involves several steps:

  1. Starting Materials: The synthesis begins with the reaction of 4-chlorophenyl derivatives with pyrazolo[3,4-d]pyrimidine intermediates.
  2. Reagents: Common reagents include ethyl chloroacetate and various amines for acetylation.
  3. Reaction Conditions: The reactions are often carried out under controlled temperatures and may require solvents such as ethanol or dimethylformamide.

Technical Details

The synthesis may involve multiple reaction pathways, including nucleophilic substitutions and condensation reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of Ethyl 2-[[2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate features:

  • A pyrazolo[3,4-d]pyrimidine core
  • An ethyl acetate side chain
  • A chlorophenyl substituent

Data

Key structural data includes bond lengths and angles that can be derived from X-ray crystallography studies. These studies reveal the spatial arrangement of atoms within the molecule, contributing to its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions, including:

  1. Hydrolysis: In aqueous environments, the ester group may hydrolyze to form an acid and an alcohol.
  2. Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions under appropriate conditions.
  3. Condensation Reactions: The amino group can engage in condensation with other reactive species.

Technical Details

These reactions are significant for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy.

Mechanism of Action

Process

The mechanism of action for Ethyl 2-[[2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate typically involves interaction with specific biological targets such as enzymes or receptors.

Data

Studies suggest that compounds within this class may exhibit inhibitory effects on certain enzymes involved in cancer proliferation or inflammatory processes. Detailed kinetic studies are necessary to elucidate the precise mechanisms by which this compound exerts its effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a crystalline solid.
  • Melting Point: Specific melting points can vary based on purity but are generally reported in literature.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.
  • Stability: Stability under various pH conditions needs assessment for practical applications.

Relevant data regarding these properties can be obtained through experimental studies focusing on solubility tests and stability assessments under different environmental conditions.

Applications

Ethyl 2-[[2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new therapeutics targeting specific diseases.
  2. Biological Research: To study mechanisms of action related to cancer or inflammation.
  3. Chemical Synthesis: As an intermediate in synthesizing other complex organic molecules.

The ongoing research into this compound highlights its relevance in medicinal chemistry and its potential impact on therapeutic strategies against various diseases.

Properties

CAS Number

852441-21-5

Product Name

Ethyl 2-[[2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate

IUPAC Name

ethyl 2-[[2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate

Molecular Formula

C17H16ClN5O4

Molecular Weight

389.8

InChI

InChI=1S/C17H16ClN5O4/c1-2-27-15(25)8-19-14(24)9-22-10-20-16-13(17(22)26)7-21-23(16)12-5-3-11(18)4-6-12/h3-7,10H,2,8-9H2,1H3,(H,19,24)

InChI Key

ZANRFFBHSBCJMA-UHFFFAOYSA-N

SMILES

CCOC(=O)CNC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.